molecular formula C22H21N3O4S B14133125 (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide CAS No. 1007282-80-5

(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide

Cat. No.: B14133125
CAS No.: 1007282-80-5
M. Wt: 423.5 g/mol
InChI Key: PWAKCXDHSKMMBD-UHFFFAOYSA-N
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Description

(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a sulfonyl group, a methoxyphenyl group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multiple steps, including the formation of the sulfonyl amide bond and the introduction of the phenyldiazenyl group. Common reagents used in the synthesis may include sulfonyl chlorides, amines, and diazonium salts. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the diazenyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may result in the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to investigate biochemical pathways and mechanisms.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, dyes, and materials. Its unique properties can contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group and phenyldiazenyl group may play key roles in binding to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide can be compared with other sulfonyl amides and diazenyl compounds.
  • Examples include (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide and (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pentanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1007282-80-5

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)propanamide

InChI

InChI=1S/C22H21N3O4S/c1-29-20-11-13-21(14-12-20)30(27,28)16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26)

InChI Key

PWAKCXDHSKMMBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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